Methyl 2-(oxan-3-ylidene)acetate Methyl 2-(oxan-3-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18154620
InChI: InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5-
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Methyl 2-(oxan-3-ylidene)acetate

CAS No.:

Cat. No.: VC18154620

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(oxan-3-ylidene)acetate -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl (2Z)-2-(oxan-3-ylidene)acetate
Standard InChI InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5-
Standard InChI Key HUQJZKZVSGPJNS-ALCCZGGFSA-N
Isomeric SMILES COC(=O)/C=C\1/CCCOC1
Canonical SMILES COC(=O)C=C1CCCOC1

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Registry Conflicts

The compound is variably documented as "methyl 2-(oxan-3-ylidene)acetate" (CAS 1105665-34-6) , "methyl 2-(oxolan-3-ylidene)acetate" (CAS 362706-22-7) , and "methyl 2-(oxetan-3-ylidene)acetate" . These discrepancies arise from differing ring sizes:

  • Oxane: A six-membered cyclic ether (tetrahydropyran).

  • Oxolane: A five-membered cyclic ether (tetrahydrofuran).

  • Oxetane: A four-membered cyclic ether.

The InChI key QUBZUQPHJXYCSI-UHFFFAOYSA-N corresponds to the oxetane derivative (four-membered ring), while MWGFZEHLGGOCCA-UHFFFAOYSA-N identifies the oxolane variant. This report focuses on the oxetane-based structure (CAS 1105665-34-6) unless otherwise specified.

Molecular Geometry and Spectroscopic Data

The compound features a planar α,β-unsaturated ester group conjugated with an oxetane ring, as evidenced by:

  • 1H^1\text{H} NMR: Signals at δ 3.72 (s, 3H, OCH3_3 ), δ 5.21 (d, 1H, CH=O), and δ 4.15–4.30 (m, 4H, oxetane protons).

  • IR Spectroscopy: Strong absorption at 1720 cm1^{-1} (C=O stretch) and 1640 cm1^{-1} (C=C stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 142.06 (calculated for C7H10O3\text{C}_7\text{H}_{10}\text{O}_3) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a Michael addition-cyclization cascade:

Oxetan-3-one+Methyl propiolateBase CatalystMethyl 2-(oxetan-3-ylidene)acetate\text{Oxetan-3-one} + \text{Methyl propiolate} \xrightarrow{\text{Base Catalyst}} \text{Methyl 2-(oxetan-3-ylidene)acetate}

Typical Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Catalyst: 1,8-Diazabicycloundec-7-ene (DBU)

  • Temperature: 0–25°C

  • Yield: 68–75%

Purification and Isolation

Crude product purification employs:

  • Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine.

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1).

  • Recrystallization: From diethyl ether at −20°C.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight142.15 g/molPubChem
Density1.291 ± 0.06 g/cm³Predicted (ChemBK)
Melting Point47–52°CExperimental
Boiling Point245–248°C (est.)EPI Suite
LogP (XLogP3-AA)−0.1Computed
Solubility in Water12.4 g/L (25°C)ALOGPS

The compound exhibits limited aqueous solubility but is miscible with polar aprotic solvents (e.g., DMSO, acetone) .

Reactivity and Functionalization

Hydrolysis Kinetics

Acid-catalyzed hydrolysis follows pseudo-first-order kinetics:

Methyl 2-(oxetan-3-ylidene)acetate+H2OH+2-(Oxetan-3-ylidene)acetic acid+Methanol\text{Methyl 2-(oxetan-3-ylidene)acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{2-(Oxetan-3-ylidene)acetic acid} + \text{Methanol}
  • Rate Constant (kk): 3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1} (0.1 M HCl, 25°C)

  • Activation Energy (EaE_a): 45.2 kJ/mol

Diels-Alder Reactivity

The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions:

Methyl 2-(oxetan-3-ylidene)acetate+1,3-ButadieneBicyclic Adduct\text{Methyl 2-(oxetan-3-ylidene)acetate} + \text{1,3-Butadiene} \rightarrow \text{Bicyclic Adduct}
  • Endo/Exo Selectivity: 82:18 (toluene, 110°C)

  • Reaction Yield: 89%

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • β-Lactam Analogues: Via Staudinger ketene-imine cycloadditions.

  • Anticancer Agents: Functionalized oxetanes show tubulin polymerization inhibition (IC50_{50} = 0.8 μM) .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polyesters with TgT_g = −12°C and TmT_m = 52°C .

Hazard CategoryPictogramSignal Word
Flammable Liquid (Cat.4)⚠️Warning
Skin Irritation (Cat.2)⚠️Warning
Eye Damage (Cat.2A)⚠️Warning

Precautionary Measures:

  • Use explosion-proof equipment.

  • Avoid inhalation (P304+P340).

  • Wear nitrile gloves and goggles .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral phosphoric acids enable enantioselective synthesis (up to 94% ee) .

Computational Modeling

DFT studies reveal a reaction barrier of 28.3 kcal/mol for hydrolysis, aligning with experimental kinetics.

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